Norquetiapina

Descripción general

Descripción

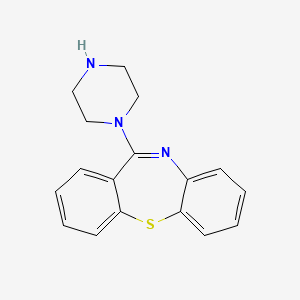

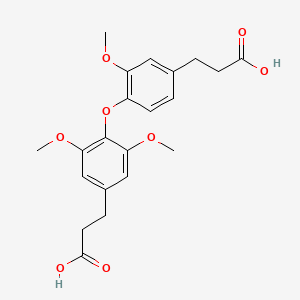

La norquetiapina, también conocida como N-desalquilquetiapina, es el metabolito activo principal de la quetiapina, un medicamento antipsicótico atípico. Es conocida por su papel significativo en los efectos farmacológicos de la quetiapina, particularmente sus propiedades antidepresivas y ansiolíticas. La this compound se forma a través del proceso metabólico que involucra el sistema enzimático citocromo P450, específicamente CYP3A4 .

Aplicaciones Científicas De Investigación

La norquetiapina tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como compuesto de referencia en estudios que involucran el metabolismo de la quetiapina y el desarrollo de métodos analíticos para su detección y cuantificación.

Biología: Se utiliza en estudios que investigan los efectos biológicos de la quetiapina y sus metabolitos, particularmente sus interacciones con los receptores neurotransmisores.

Medicina: Se utiliza en investigación clínica para comprender la farmacocinética y la farmacodinámica de la quetiapina, así como sus efectos terapéuticos en diversos trastornos psiquiátricos.

Industria: Se utiliza en la industria farmacéutica para el desarrollo de nuevas formulaciones y sistemas de administración para la quetiapina

Mecanismo De Acción

La norquetiapina ejerce sus efectos a través de múltiples mecanismos, que incluyen:

Inhibición del transportador de norepinefrina (NET): Esto aumenta los niveles de norepinefrina en la hendidura sináptica, contribuyendo a sus efectos antidepresivos.

Agonismo del receptor de serotonina: La this compound actúa como un agonista parcial en los receptores de serotonina, mejorando la neurotransmisión serotoninérgica.

Antagonismo en los receptores adrenérgicos alfa-2 presinápticos: Esto aumenta la liberación de norepinefrina y serotonina.

Antagonismo en los receptores de serotonina 5-HT2C y 5-HT7: Esto contribuye a sus efectos antidepresivos y ansiolíticos.

Análisis Bioquímico

Biochemical Properties

Norquetiapine plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to inhibit the norepinephrine transporter (NET) and act as a partial agonist at serotonin 5-HT1A receptors . These interactions are essential for its anxiolytic and antidepressant effects. Norquetiapine also exhibits moderate affinity for dopamine D2 receptors and serotonin 5-HT2A receptors, contributing to its overall pharmacological profile .

Cellular Effects

Norquetiapine influences various cellular processes and functions. It has been shown to modulate cell signaling pathways, gene expression, and cellular metabolism. By inhibiting the norepinephrine transporter, norquetiapine increases the levels of norepinephrine in the synaptic cleft, enhancing neurotransmission . Additionally, its partial agonist activity at serotonin 5-HT1A receptors helps regulate mood and anxiety by modulating serotonin signaling pathways . These effects contribute to the overall therapeutic benefits observed in patients treated with quetiapine.

Molecular Mechanism

The molecular mechanism of norquetiapine involves several key interactions at the molecular level. Norquetiapine binds to the norepinephrine transporter, inhibiting its function and leading to increased norepinephrine levels in the synaptic cleft . This inhibition enhances noradrenergic neurotransmission, which is associated with its antidepressant effects. Norquetiapine also acts as a partial agonist at serotonin 5-HT1A receptors, modulating serotonin signaling and contributing to its anxiolytic properties . Additionally, norquetiapine exhibits moderate affinity for dopamine D2 receptors and serotonin 5-HT2A receptors, further influencing neurotransmitter systems involved in mood regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of norquetiapine have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Norquetiapine has been shown to maintain its pharmacological activity over extended periods, with minimal degradation observed . Long-term studies in vitro and in vivo have demonstrated sustained effects on neurotransmitter levels and receptor activity, supporting its therapeutic potential in chronic conditions .

Dosage Effects in Animal Models

The effects of norquetiapine vary with different dosages in animal models. At lower doses, norquetiapine primarily exhibits anxiolytic and antidepressant effects by inhibiting the norepinephrine transporter and modulating serotonin signaling . Higher doses may lead to additional pharmacological effects, including moderate antagonism at dopamine D2 receptors and serotonin 5-HT2A receptors . Excessive doses can result in adverse effects, such as sedation and motor impairment . These findings highlight the importance of dose optimization in achieving the desired therapeutic outcomes while minimizing potential side effects.

Metabolic Pathways

Norquetiapine is primarily metabolized in the liver through the cytochrome P450 enzyme system, particularly CYP3A4 . This metabolic pathway involves the oxidation and subsequent conjugation of norquetiapine, leading to the formation of inactive metabolites that are excreted via the kidneys . The involvement of CYP3A4 in norquetiapine metabolism underscores the potential for drug-drug interactions with other medications that are substrates or inhibitors of this enzyme .

Transport and Distribution

Norquetiapine is transported and distributed within cells and tissues through various mechanisms. It crosses the blood-brain barrier and reaches the central nervous system, where it exerts its pharmacological effects . Norquetiapine’s distribution is influenced by its binding to plasma proteins, which facilitates its transport to target tissues . Additionally, norquetiapine interacts with transporters and binding proteins that regulate its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of norquetiapine is critical for its activity and function. Norquetiapine is primarily localized in the synaptic cleft, where it interacts with neurotransmitter transporters and receptors . This localization allows norquetiapine to modulate neurotransmitter levels and receptor activity effectively. Post-translational modifications, such as phosphorylation, may also influence norquetiapine’s targeting to specific cellular compartments and its overall pharmacological profile .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La norquetiapina se sintetiza a partir de la quetiapina a través de un proceso de N-desalquilación. Esto implica la eliminación de un grupo alquilo del átomo de nitrógeno en la molécula de quetiapina. La reacción generalmente ocurre en el hígado, catalizada por la enzima CYP3A4 .

Métodos de producción industrial: La producción industrial de this compound implica la síntesis a gran escala de quetiapina seguida de su conversión metabólica. El proceso incluye el uso de microsomas hepáticos o enzimas recombinantes para facilitar la reacción de N-desalquilación. La this compound resultante se aísla y purifica utilizando técnicas cromatográficas .

Análisis De Reacciones Químicas

Tipos de reacciones: La norquetiapina experimenta varios tipos de reacciones químicas, que incluyen:

Reducción: Esta reacción implica la ganancia de electrones o átomos de hidrógeno, generalmente facilitada por agentes reductores.

Sustitución: Esta reacción implica el reemplazo de un grupo funcional en la molécula por otro.

Reactivos y condiciones comunes:

Oxidación: Los reactivos comunes incluyen oxígeno y peróxido de hidrógeno, con condiciones que a menudo implican la presencia de enzimas citocromo P450.

Reducción: Los reactivos comunes incluyen gas hidrógeno y catalizadores metálicos como el paladio.

Sustitución: Los reactivos comunes incluyen halógenos y nucleófilos, con condiciones que a menudo implican ambientes ácidos o básicos.

Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos de this compound, cada uno con propiedades farmacológicas distintas .

Comparación Con Compuestos Similares

La norquetiapina es estructuralmente similar a la quetiapina y la clozapina, así como a algunos antidepresivos tricíclicos. Exhibe una actividad farmacológica distinta, particularmente en su capacidad para inhibir el transportador de norepinefrina y actuar como un agonista parcial en los receptores de serotonina .

Compuestos similares:

Quetiapina: El compuesto madre, utilizado principalmente como antipsicótico.

Clozapina: Otro antipsicótico atípico con una estructura similar pero un perfil farmacológico diferente.

Nortriptilina: Un antidepresivo tricíclico con propiedades similares de inhibición de la recaptación de norepinefrina.

La combinación única de acciones de la this compound en múltiples sistemas neurotransmisores la convierte en un compuesto valioso en el tratamiento de trastornos psiquiátricos, distinguiéndola de otros compuestos similares.

Propiedades

IUPAC Name |

6-piperazin-1-ylbenzo[b][1,4]benzothiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3S/c1-3-7-15-13(5-1)17(20-11-9-18-10-12-20)19-14-6-2-4-8-16(14)21-15/h1-8,18H,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLOAJISUHPIQOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC3=CC=CC=C3SC4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30881147 | |

| Record name | Norquetiapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30881147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5747-48-8 | |

| Record name | Norquetiapine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5747-48-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norquetiapine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005747488 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Norquetiapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30881147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibenzo[b,f][1,4]thiazepine, 11-(1-piperazinyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.138 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 11-(Piperazine-1-yl)dibenzo[b,f][1,4]thiazepine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NORQUETIAPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3H1ZVV9S6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Norquetiapine demonstrates a distinct pharmacological profile compared to its parent compound, Quetiapine. Notably, Norquetiapine exhibits high affinity for the Norepinephrine Transporter (NET) and acts as an inhibitor. [] This inhibition effectively increases the concentration of Norepinephrine in the synaptic cleft, leading to enhanced noradrenergic signaling. [, , ]

A: In binding studies, Norquetiapine shows high affinity for NET. [] While it also interacts with other receptors like Dopamine D2 and Serotonin 5-HT2A receptors, its affinity for NET is particularly notable and considered a key driver of its pharmacological activity. [, , ]

A: Yes, Norquetiapine exhibits interactions with other neurotransmitter systems. Research suggests that it acts as a partial agonist at the Serotonin 5-HT1A receptor and as an antagonist at presynaptic α2, 5-HT2C, and 5-HT7 receptors. [, ] These interactions likely contribute to its broader therapeutic effects. [, ]

A: The inhibition of NET by Norquetiapine leads to increased levels of Norepinephrine in the synaptic cleft. [, ] This increase in Norepinephrine can impact various downstream signaling pathways. Studies show that this enhanced noradrenergic signaling, particularly in the prefrontal cortex, may contribute to its antidepressant effects. [, ] Furthermore, in vitro studies have shown that Norquetiapine can block the human cardiac sodium channel Nav1.5 in a state-dependent manner. []

A: A study has explored the development of PLGA microspheres containing Norquetiapine freebase for potential long-acting injections. [] The researchers successfully encapsulated Norquetiapine in the microspheres, achieving a sustained release profile in vitro and in vivo. [] This approach indicates the feasibility of developing formulations to overcome the limitations of Norquetiapine's pharmacokinetic properties, potentially allowing for less frequent dosing and improved patient compliance.

A: While the provided research primarily focuses on Norquetiapine's activity, it's important to note that it is a metabolite of Quetiapine. Quetiapine is primarily metabolized by the Cytochrome P450 (CYP) enzyme system, particularly CYP3A4. [] Although the specific metabolic pathway of Norquetiapine is not extensively detailed in the abstracts, it likely undergoes further metabolism, potentially involving CYP2D6. []

A: Studies in rats show that Norquetiapine exhibits a higher absolute oral bioavailability (15.6%) compared to Quetiapine (0.63%). [] After oral administration of equivalent doses, Norquetiapine demonstrated a larger area under the curve (AUC0-∞) and higher maximum serum concentration (Cmax) than Quetiapine. [] Additionally, Norquetiapine displayed a greater brain-to-plasma concentration ratio, indicating superior brain penetration compared to its parent compound. []

A: Research suggests that polymorphisms in genes encoding CYP enzymes and drug transporters, particularly ABCB1, might influence the pharmacokinetics of both Quetiapine and Norquetiapine. [] Specifically, variations in the ABCB1 gene, responsible for P-glycoprotein (P-gp) transporter expression, were found to predict plasma Quetiapine concentrations. []

A: While Norquetiapine itself has not been the primary focus of clinical trials, studies investigating Quetiapine's efficacy in conditions like bipolar disorder and major depressive disorder provide indirect evidence for Norquetiapine's contribution to the observed therapeutic effects. [, , ] The distinct pharmacological profile of Norquetiapine, particularly its NET inhibition, is thought to contribute to the antidepressant effects seen in some patients treated with Quetiapine. [, ]

A: Several analytical methods have been developed and validated for the quantification of Norquetiapine in biological matrices, such as plasma, saliva, and brain tissue. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely used technique due to its high sensitivity and selectivity. [, , , ]

A: Due to the challenges associated with obtaining CSF samples, researchers have explored the use of surrogate matrices for analyzing Norquetiapine in CSF. One study investigated diluted plasma (1:200) as a potential surrogate and found that it provided a closer match to the MS response observed in CSF compared to artificial CSF. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Benzo[b]thiophen-2-ylmethyl-7-bromo-1H-indole-2,3-dione](/img/structure/B1247235.png)

![(5R,5aS,8aR,9R)-5-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-isobenzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B1247244.png)